2-(2,3,6-trimethylphenoxy)acetic Acid

Description

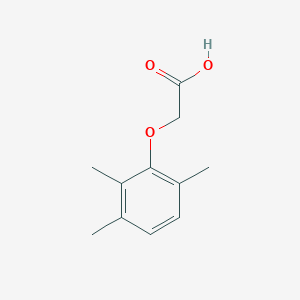

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,6-trimethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-4-5-8(2)11(9(7)3)14-6-10(12)13/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINBWASSUBWPJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428959 | |

| Record name | 2-(2,3,6-trimethylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104295-97-8 | |

| Record name | 2-(2,3,6-trimethylphenoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Predicted Mechanism of Action of 2-(2,3,6-trimethylphenoxy)acetic acid

A Note on the Subject Compound: Direct experimental data on the mechanism of action of 2-(2,3,6-trimethylphenoxy)acetic acid is not extensively available in public literature. This guide, therefore, presents a predicted mechanism of action based on the well-established principles of synthetic auxins, particularly those of the phenoxyacetic acid class, to which this compound structurally belongs. The insights and protocols provided are grounded in the broader field of auxin biology and herbicide science.

Introduction

Synthetic auxins represent a class of molecules that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[1] These compounds, including the subject of this guide, this compound, are pivotal in agricultural applications as herbicides for the selective control of broadleaf weeds.[2] Their efficacy stems from their structural resemblance to IAA, allowing them to hijack the plant's natural auxin signaling pathways. However, their enhanced stability and persistence compared to endogenous auxin lead to a sustained and uncontrolled hormonal response, ultimately resulting in plant death.[3][4] This guide provides a comprehensive technical overview of the predicted molecular mechanism of action of this compound, delving into the core signaling cascade, the structural basis of its activity, and the experimental methodologies employed to investigate such compounds.

The Core Molecular Mechanism: Hijacking the TIR1/AFB Signaling Pathway

The central mechanism of action for synthetic auxins is the constitutive activation of the nuclear auxin signaling pathway. This pathway is orchestrated by a trio of key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[5][6][7]

Perception and Co-Receptor Complex Formation

Based on its phenoxyacetic acid structure, this compound is predicted to function as a "molecular glue".[8] It is anticipated to bind to a pocket within the TIR1/AFB proteins. This binding event stabilizes the formation of a ternary co-receptor complex, locking together the TIR1/AFB protein and an Aux/IAA repressor protein.[1][9] The Arabidopsis genome, for instance, encodes six TIR1/AFB proteins (TIR1, AFB1-AFB5), and different synthetic auxins can exhibit preferential binding to specific members of this family, contributing to varied biological responses.[5][10]

Ubiquitination and Proteasomal Degradation of Aux/IAA Repressors

The formation of the stable TIR1/AFB-auxin-Aux/IAA complex is the critical step that triggers the downstream cascade. TIR1/AFB proteins are components of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB (Skp1-Cullin-F-box).[7] The recruitment of the Aux/IAA protein to this complex leads to its polyubiquitination.[11] This polyubiquitin tag marks the Aux/IAA repressor for degradation by the 26S proteasome, a cellular machinery responsible for protein turnover.[12]

De-repression of ARFs and Gene Transcription

In the absence of auxin, Aux/IAA proteins are stable and bind to ARF transcription factors, repressing their activity.[11][13] The degradation of Aux/IAA proteins releases this repression, allowing ARFs to activate the transcription of a multitude of auxin-responsive genes.[1] The sustained presence of a stable synthetic auxin like this compound leads to continuous degradation of Aux/IAA repressors and, consequently, a massive and uncontrolled expression of these genes. This aberrant gene expression disrupts normal cellular function and developmental processes.[3]

Signaling Pathway Diagram

Caption: Predicted signaling pathway of this compound.

Structure-Activity Relationship: Predicting Auxinic Activity

The biological activity of synthetic auxins is intrinsically linked to their chemical structure. Key structural features are required for a molecule to be recognized by the auxin perception machinery.[14]

-

Aromatic Ring System: A planar aromatic or heteroaromatic ring is a fundamental requirement. In this compound, this is the trimethyl-substituted phenyl ring.

-

Carboxylic Acid Side Chain: A side chain containing a carboxylic acid group (or a group that can be readily converted to one) is essential for activity.[15]

-

Spatial Relationship: The distance and orientation between the aromatic ring and the carboxylic acid group are critical for fitting into the auxin-binding pocket of the TIR1/AFB proteins.[16]

The substitution pattern on the aromatic ring significantly influences the activity and selectivity of synthetic auxins. The presence of methyl groups at the 2, 3, and 6 positions of the phenoxy ring in the subject compound is expected to modulate its lipophilicity and electronic properties, which in turn will affect its binding affinity for the TIR1/AFB co-receptors and its metabolic stability within the plant.

Downstream Physiological and Herbicidal Effects

The massive deregulation of gene expression induced by synthetic auxins leads to a cascade of physiological disruptions, culminating in the death of susceptible plants.[17]

-

Epinasty: The characteristic twisting and curling of stems and leaves is one of the most prominent symptoms.[17]

-

Uncontrolled Cell Division and Elongation: The overstimulation of growth processes leads to abnormal tissue development, including gall formation and stem brittleness.[18]

-

Ethylene and Abscisic Acid (ABA) Production: Synthetic auxins are known to induce the biosynthesis of ethylene and ABA.[1][19] Ethylene contributes to epinasty, while the accumulation of ABA is a key factor in growth inhibition, senescence, and tissue decay.[3][4]

-

Metabolic Disruption: The profound changes in gene expression disrupt primary metabolic pathways, leading to a general failure of cellular processes and eventual plant death.

| Physiological Effect | Description | Underlying Molecular Event |

| Epinasty | Twisting and downward curvature of leaves and stems.[17] | Induction of ethylene biosynthesis.[1] |

| Abnormal Growth | Callus-like tissue formation, stem swelling, and brittleness.[18] | Uncontrolled expression of cell division and expansion genes. |

| Root Growth Inhibition | Stunting and malformation of the root system.[20] | Disruption of auxin gradients necessary for root development. |

| Senescence | Premature aging and yellowing of tissues. | Induction of ABA biosynthesis and senescence-associated genes.[4] |

Experimental Protocols for Investigating the Mechanism of Action

A variety of well-established experimental techniques are used to dissect the mechanism of action of synthetic auxins.

Protocol 1: In Vitro TIR1/AFB-Aux/IAA Co-receptor Complex Formation Assay (Pull-Down)

This assay directly tests the ability of a compound to promote the interaction between a TIR1/AFB protein and an Aux/IAA protein.

Methodology:

-

Protein Expression: Express a tagged version of a specific TIR1/AFB protein (e.g., GST-TIR1) and a tagged version of an Aux/IAA protein (e.g., His-IAA7) in a suitable expression system (e.g., E. coli or insect cells).

-

Protein Purification: Purify the expressed proteins using affinity chromatography.

-

Binding Reaction: In a microcentrifuge tube, combine the purified GST-TIR1, His-IAA7, and the test compound (this compound) at various concentrations. Include a control with a known auxin (e.g., IAA) and a no-auxin control.

-

Incubation: Incubate the mixture to allow for complex formation.

-

Pull-Down: Add glutathione-sepharose beads to the mixture. The beads will bind to the GST-TIR1, "pulling down" any interacting proteins.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins from the beads and analyze the eluate by SDS-PAGE and Western blotting using an anti-His antibody to detect the presence of His-IAA7. The intensity of the His-IAA7 band is indicative of the strength of the interaction promoted by the test compound.

Experimental Workflow: Pull-Down Assay

Caption: Workflow for an in vitro pull-down assay.

Protocol 2: Auxin-Responsive Reporter Gene Assay

This assay measures the ability of a compound to induce the transcription of auxin-responsive genes in vivo. The most common reporter system utilizes the DR5 promoter, a synthetic promoter containing multiple auxin response elements (AuxREs), driving the expression of a reporter gene like β-glucuronidase (GUS) or a fluorescent protein.[21][22][23]

Methodology:

-

Plant Material: Use a transgenic plant line (e.g., Arabidopsis thaliana) stably transformed with a DR5::GUS reporter construct.

-

Treatment: Grow seedlings on a suitable medium and then transfer them to a medium containing various concentrations of this compound. Include positive (IAA) and negative (mock) controls.

-

Incubation: Incubate the seedlings for a defined period to allow for reporter gene expression.

-

GUS Staining: For the DR5::GUS line, perform histochemical GUS staining. The blue color indicates where the DR5 promoter has been activated.

-

Quantification: The intensity of the GUS staining can be quantified using image analysis software. Alternatively, if a fluorescent reporter is used, the fluorescence can be measured using a fluorometer or visualized with a fluorescence microscope.

Conclusion

While direct experimental evidence for this compound is pending, its structural characteristics strongly suggest that it functions as a synthetic auxin. Its mechanism of action is predicted to involve the hijacking of the TIR1/AFB-mediated auxin signaling pathway, leading to the degradation of Aux/IAA repressors and the subsequent uncontrolled expression of auxin-responsive genes. This disruption of hormonal homeostasis results in a cascade of phytotoxic physiological effects, making it an effective herbicide. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of this predicted mechanism and for the quantitative characterization of its biological activity. Further research, particularly comparative studies with other phenoxyacetic acid derivatives, will be invaluable in elucidating the specific impact of the 2,3,6-trimethyl substitution pattern on its efficacy and selectivity.

References

- Hayashi, K. (2021). Chemical Biology in Auxin Research. Plant and Cell Physiology, 62(11), 1675–1686. [Link]

- Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545. [Link]

- Fendrych, M., et al. (2016). TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls. eLife, 5, e19048. [Link]

- Busi, R., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Journal of Chemical Information and Modeling, 60(10), 4583-4592. [Link]

- UC Agriculture and Natural Resources. (n.d.). Synthetic Auxins | Herbicide Symptoms. [Link]

- Kubalová, D., et al. (2024). Unresolved roles of Aux/IAA proteins in auxin responses. Plant, Cell & Environment, 47(1), 1-17. [Link]

- Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. The Plant Cell, 32(10), 3226-3243. [Link]

- Wang, R., & Estelle, M. (2022). Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. International Journal of Molecular Sciences, 23(21), 13427. [Link]

- Kubalová, D., et al. (2024). Unresolved roles of Aux/IAA proteins in auxin responses. Plant, Cell & Environment, 47(1), 1-17. [Link]

- Lee, S., et al. (2014). Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway. Current Opinion in Plant Biology, 21, 51-58. [Link]

- Lavy, M., & Estelle, M. (2016). SCF(TIR1/AFB)-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. The Plant Cell, 28(1), 62-71. [Link]

- Kubalová, D., et al. (2024). Unresolved roles of Aux/IAA proteins in auxin responses. Plant, Cell & Environment, 47(1), 1-17. [Link]

- Ohio State University. (n.d.). 17.

- Shokouhian, M. (2024).

- Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step.

- Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha, 33(2), 357-366. [Link]

- Li, M., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7737. [Link]

- UC IPM. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool. [Link]

- Dharmasiri, N. (2006). Structural requirements necessary for auxin activity.

- ResearchGate. (n.d.). 1 Chemical structures of natural and synthetic auxins. (a) Natural auxins: indole-3-acetic acid (IAA). [Link]

- Grossmann, K. (2009). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

- Liao, C. Y., et al. (2015). Reporters for sensitive and quantitative measurement of auxin response.

- International Scholars Journals. (2021).

- Ribar, T., et al. (2023). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Journal of Experimental Botany, 74(16), 5183-5196. [Link]

- Sereda, S., et al. (2025). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. Plants, 14(21), 3456. [Link]

- Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. [Link]

- Weijers, D., & Wagner, D. (2016). Auxin Response by the Numbers. Current Opinion in Plant Biology, 33, 78-85. [Link]

- Biology Discussion. (n.d.). Synthetic Auxins in Plants (With Diagram). [Link]

- Enders, T. A., & Strader, L. C. (2015). Auxin Activity: Past, present, and Future. American Journal of Botany, 102(2), 180-196. [Link]

- Wężowska, K., et al. (2016). An estimation of the effects of synthetic auxin and cytokinin and the time of their application on some morphological and physiological characteristics of Medicago x varia T. Martyn. Acta Agrobotanica, 69(1). [Link]

- Roychoudhry, S., & Kepinski, S. (2022). On the trail of auxin: Reporters and sensors. The Plant Cell, 34(6), 2161-2181. [Link]

- Roychoudhry, S., & Kepinski, S. (2022). On the trail of auxin: Reporters and sensors. The Plant Cell, 34(6), 2161-2181. [Link]

- Biology LibreTexts. (2025). 4.4.1: Auxin. [Link]

- Powers, S. K., & Strader, L. C. (2020). Structural Aspects of Auxin Signaling. Current Opinion in Plant Biology, 55, 13-20. [Link]

- Muir, R. M., Fujita, T., & Hansch, C. (1967). Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids 1. Plant Physiology, 42(11), 1519-1526. [Link]

- Meudt, W. J. (1987). Rapid Bioassay for Auxin. Plant Physiology, 83(1), 195-198. [Link]

- Calderon Villalobos, L. I., et al. (2012). Auxin Perception—Structural Insights. Cold Spring Harbor Perspectives in Biology, 4(7), a005546. [Link]

- Chen, C., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Plant Cell, Tissue and Organ Culture (PCTOC), 112(1), 129-133. [Link]

- Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

- Calderon-Villalobos, L. I. A., et al. (2013). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB–Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(2), 487-496. [Link]

- Lee, S., et al. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ACS Chemical Biology, 9(2), 487-496. [Link]

- Gleason, C., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science, 13, 1032334. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 11. Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. Unresolved roles of Aux/IAA proteins in auxin responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biologydiscussion.com [biologydiscussion.com]

- 15. digital.library.txst.edu [digital.library.txst.edu]

- 16. researchgate.net [researchgate.net]

- 17. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 18. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 19. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [mdpi.com]

- 20. Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reporters for sensitive and quantitative measurement of auxin response | Springer Nature Experiments [experiments.springernature.com]

- 22. On the trail of auxin: Reporters and sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2,3,6-trimethylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3,6-trimethylphenoxy)acetic acid is a synthetic auxin, belonging to the class of phenoxyalkanoic acids. This class of compounds has garnered significant interest in the fields of agriculture and pharmaceuticals due to their biological activities. While the herbicidal properties of many phenoxyacetic acid derivatives are well-documented, their potential as scaffolds in drug discovery is an area of growing exploration. Understanding the fundamental physicochemical properties of these molecules is a critical prerequisite for any application, as these properties govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their formulation characteristics.

This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Given the limited availability of experimental data for this specific isomer, this guide combines established theoretical principles, data from closely related isomers, and detailed experimental protocols to provide a comprehensive and practical resource for researchers.

Molecular Structure and Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.

Caption: 2D Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 14062-18-1[1] |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Canonical SMILES | CC1=C(C(=CC=C1)C)OC(C)=O |

| InChI Key | YINBWASSUBWPJJ-UHFFFAOYSA-N |

Synthesis of this compound

The most common and versatile method for the synthesis of phenoxyacetic acids is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its salt by a phenoxide ion.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Preparation of Sodium 2,3,6-trimethylphenoxide:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,6-trimethylphenol in a suitable solvent such as ethanol or water.

-

Add an equimolar amount of a strong base, typically sodium hydroxide, portion-wise with stirring. The reaction is exothermic and may require cooling.

-

Continue stirring until the phenol is completely dissolved and the sodium phenoxide is formed.

-

-

Reaction with Sodium Chloroacetate:

-

To the freshly prepared sodium 2,3,6-trimethylphenoxide solution, add an equimolar amount of sodium chloroacetate.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with a dilute mineral acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the crude this compound.

-

Filter the precipitate and wash with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Physicochemical Properties: A Comparative Analysis

Due to the limited experimental data for this compound, we present a combination of predicted values for the target compound alongside experimental data for its close isomers, 2-(2,4,6-trimethylphenoxy)acetic acid and 2-(2-methylphenoxy)acetic acid. This comparative approach provides valuable context and allows for more informed estimations of the target compound's properties.

| Property | This compound (Predicted) | 2-(2,4,6-trimethylphenoxy)acetic acid (Experimental) | 2-(2-methylphenoxy)acetic acid (Experimental) |

| Melting Point (°C) | 130-140 | 148-151[2] | 155-157[3] |

| Boiling Point (°C) | 323.87 at 760 mmHg | 317.3 at 760 mmHg[4] | >150 |

| Aqueous Solubility | Low | Sparingly soluble | Slightly soluble |

| pKa | ~3.5 | ~3.6 | 3.2 |

| LogP | ~2.5 | 2.075[4] | 1.98 |

Disclaimer: Predicted values are generated using computational models and should be confirmed by experimental determination.

Experimental Determination of Key Physicochemical Properties

For researchers aiming to experimentally validate the properties of this compound, the following established protocols are recommended.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity. Potentiometric titration is a highly accurate method for its determination.

Caption: Workflow for pKa determination by potentiometric titration.

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a standard solution (e.g., 0.01 M). A co-solvent like ethanol may be used if the compound has low aqueous solubility.

-

Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide.

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Add the standardized base solution in small, precise increments from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of base added.

-

The equivalence point is the point of steepest slope on the titration curve. This can be determined more accurately by plotting the first derivative of the curve (ΔpH/ΔV).

-

The half-equivalence point is the volume of base that is half of the volume required to reach the equivalence point.

-

The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

-

Determination of Aqueous Solubility

Solubility is a critical determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 phosphate-buffered saline) in a sealed container.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

-

Spectral Data (Predicted)

-

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons on the aromatic ring, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group. The chemical shifts and splitting patterns will be influenced by the substitution pattern on the aromatic ring.

-

¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, the methyl carbons, the methylene carbon, and the carbonyl carbon.

-

Mass Spectrometry (Predicted): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol ). Fragmentation patterns can provide further structural information.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. By integrating theoretical predictions with experimental data from related isomers and detailing robust experimental protocols, this document serves as a valuable resource for researchers in drug development and other scientific disciplines. The accurate determination of these fundamental properties is paramount for advancing our understanding and application of this and related compounds.

References

- CAS Common Chemistry. 2-(2,4,6-Trimethylphenoxy)acetic acid. [Link]

- PubChem. 2-(2-Methylphenoxy)acetic acid. [Link]

Sources

- 1. US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents [patents.google.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2,4,6-Trimethyl-phenoxy)-acetic acid | Biochemical Assay Reagents | 13333-81-8 | Invivochem [invivochem.com]

An In-depth Technical Guide to the Synthesis of 2-(2,3,6-trimethylphenoxy)acetic Acid

Introduction

2-(2,3,6-trimethylphenoxy)acetic acid is a member of the phenoxyacetic acid class of compounds, a scaffold of significant interest in pharmaceutical and agrochemical research. The strategic placement of methyl groups on the phenoxy ring modulates the molecule's lipophilicity, steric hindrance, and electronic properties, which in turn can influence its biological activity. This guide provides a comprehensive overview of the most robust and scientifically sound pathway for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The synthesis is primarily achieved through the venerable Williamson ether synthesis, a reliable and versatile method for the formation of ethers.

The Synthetic Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively carried out via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The overall transformation involves the deprotonation of 2,3,6-trimethylphenol to form a potent nucleophile, the 2,3,6-trimethylphenoxide anion, which then attacks the electrophilic carbon of a haloacetic acid, displacing the halide to form the desired ether linkage.

Step 1: In Situ Formation of the Nucleophile (Phenoxide)

The initial and critical step is the deprotonation of 2,3,6-trimethylphenol. A strong base, typically an alkali metal hydroxide such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is employed to abstract the acidic phenolic proton. This acid-base reaction is rapid and essentially irreversible in the presence of a stoichiometric amount of a strong base, leading to the quantitative formation of the sodium or potassium 2,3,6-trimethylphenoxide salt. The choice of a strong base is crucial as the pKa of phenols is typically around 10, necessitating a base with a conjugate acid of a much higher pKa to drive the equilibrium towards the phenoxide.

Step 2: The SN2 Reaction - Ether Formation

The newly formed 2,3,6-trimethylphenoxide anion, a powerful nucleophile, then participates in an SN2 reaction with a haloacetic acid, most commonly chloroacetic acid. The phenoxide ion attacks the α-carbon of chloroacetic acid, which is rendered electrophilic by the electron-withdrawing effects of both the adjacent carboxylic acid group and the chlorine atom. This nucleophilic attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral (though in this case, it is not). The chlorine atom, being a good leaving group, is displaced, and a new carbon-oxygen bond is formed, yielding the sodium or potassium salt of this compound.

Step 3: Acidification and Isolation

The final step of the synthesis is the protonation of the carboxylate salt to yield the free carboxylic acid. This is achieved by acidifying the reaction mixture with a strong mineral acid, such as hydrochloric acid (HCl). The addition of acid lowers the pH of the solution, leading to the protonation of the carboxylate anion and the precipitation of the sparingly soluble this compound from the aqueous solution. The solid product can then be isolated by filtration, washed to remove any remaining salts, and purified, typically by recrystallization.

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

An In-Depth Technical Guide to 2-(2,3,6-trimethylphenoxy)acetic acid (CAS Number 104295-97-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,3,6-trimethylphenoxy)acetic acid, a synthetic auxin analogue. Drawing upon established principles of organic synthesis and plant biology, this document details its chemical properties, a robust synthesis protocol based on the Williamson ether synthesis, and its putative mechanism of action through the auxin signaling pathway. Furthermore, this guide outlines state-of-the-art analytical methodologies for its characterization and quantification, alongside a critical assessment of its toxicological profile based on data from structurally related phenoxyacetic acids. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this and similar plant growth regulators.

Table of Contents

-

Introduction to this compound

-

Chemical and Physical Properties

-

Synthesis of this compound

-

3.1. Synthesis of the Precursor: 2,3,6-Trimethylphenol

-

3.2. Williamson Ether Synthesis Protocol

-

-

Mechanism of Action: A Putative Synthetic Auxin

-

4.1. The Auxin Signaling Pathway

-

4.2. Interaction with TIR1/AFB Receptors

-

-

Analytical Methodologies

-

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

-

Toxicology and Safety Considerations

-

References

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) number 104295-97-8, is a member of the phenoxyacetic acid class of compounds. These compounds are structurally related to the natural plant hormone auxin (indole-3-acetic acid, IAA) and often exhibit similar biological activities.[1] Synthetic auxins are widely utilized in agriculture and research to manipulate plant growth and development.[2] They can induce a range of physiological responses, from promoting root formation and fruit development at low concentrations to acting as herbicides at higher concentrations by causing uncontrolled growth.[1][2] The trimethyl-substituted phenyl ring of this compound is a key structural feature that influences its biological activity and selectivity. This guide provides a detailed technical examination of this compound, from its synthesis to its potential biological functions and analytical determination.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 104295-97-8 | [3] |

| Molecular Formula | C₁₁H₁₄O₃ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| Boiling Point | 323.874 °C at 760 mmHg | [4] |

| Density | 1.12 g/cm³ | [4] |

| InChI Key | YINBWASSUBWPJJ-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process: the synthesis of the precursor 2,3,6-trimethylphenol, followed by a Williamson ether synthesis.

Synthesis of the Precursor: 2,3,6-Trimethylphenol

2,3,6-Trimethylphenol is a crucial intermediate in the production of Vitamin E and can be synthesized through the methylation of m-cresol.[5] The industrial process typically involves the vapor-phase reaction of m-cresol with methanol over a solid acid catalyst.[5]

A generalized laboratory-scale synthesis can be adapted from patented industrial processes:

Experimental Protocol: Synthesis of 2,3,6-Trimethylphenol

-

Catalyst Preparation: Prepare a solid acid catalyst, such as a modified iron oxide catalyst or a catalyst containing amorphous titanium components.[6]

-

Reaction Setup: A fixed-bed reactor is charged with the prepared catalyst.

-

Vapor Phase Reaction: A vaporized feed of m-cresol and methanol is passed through the heated reactor. The reaction temperature is typically maintained between 300-460 °C.[6]

-

Product Collection: The reaction products are condensed and collected.

-

Purification: The desired 2,3,6-trimethylphenol is separated from unreacted starting materials and isomers by fractional distillation.[6]

Williamson Ether Synthesis Protocol

The Williamson ether synthesis is a classic and versatile method for preparing ethers from an alkoxide and an alkyl halide.[7] In this case, the sodium salt of 2,3,6-trimethylphenol (the alkoxide) is reacted with a salt of chloroacetic acid.

Experimental Protocol: Synthesis of this compound

-

Formation of the Alkoxide: In a round-bottom flask, dissolve 2,3,6-trimethylphenol in a suitable solvent such as water or an alcohol. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the phenol and form the corresponding sodium or potassium 2,3,6-trimethylphenoxide.

-

Reaction with Chloroacetic Acid: Prepare a solution of chloroacetic acid and neutralize it with a base (e.g., NaOH or KOH) to form the sodium or potassium chloroacetate.

-

Ether Synthesis: Slowly add the chloroacetate solution to the phenoxide solution. The reaction mixture is then heated to reflux for a period of 1-2 hours to facilitate the nucleophilic substitution reaction.[8]

-

Acidification and Precipitation: After cooling the reaction mixture, it is acidified with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 1-2. This protonates the carboxylate group, leading to the precipitation of the this compound product.

-

Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Williamson Ether Synthesis of this compound.

Mechanism of Action: A Putative Synthetic Auxin

While specific studies on the mechanism of action of this compound are limited, its structural similarity to other phenoxyacetic acid herbicides suggests that it likely functions as a synthetic auxin.[8][9]

The Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[10] In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.

When auxin is present, it acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein.[10] This leads to the ubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor frees the ARF transcription factor to activate the expression of auxin-responsive genes, leading to various physiological responses.

Caption: Simplified diagram of the auxin signaling pathway.

Interaction with TIR1/AFB Receptors

It is hypothesized that this compound, like other synthetic auxins, can bind to the TIR1/AFB co-receptor complex, initiating the degradation of Aux/IAA repressors and leading to auxin-like physiological effects. The specific affinity of this compound for different TIR1/AFB-Aux/IAA pairs would determine its biological activity and any potential tissue or species selectivity.

Analytical Methodologies

The quantification and identification of this compound in various matrices can be accomplished using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of phenoxyacetic acids, a derivatization step is often required to increase their volatility and improve their chromatographic properties.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: The sample containing this compound is extracted using a suitable organic solvent.

-

Derivatization: The carboxylic acid group is derivatized, for example, by esterification (e.g., with diazomethane or BF₃/methanol) or by silylation (e.g., with BSTFA).

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). A temperature program is used to separate the analyte from other components in the sample.

-

MS Detection: The separated components are introduced into a mass spectrometer. The mass spectrum of the derivatized this compound will show a characteristic molecular ion and fragmentation pattern that can be used for its identification and quantification. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of phenoxyacetic acids without the need for derivatization.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: The sample is extracted and, if necessary, cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.

-

LC Separation: The sample extract is injected into a liquid chromatograph. Reversed-phase chromatography using a C18 column is commonly employed, with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and one or more specific product ions are monitored. This provides a high degree of selectivity and sensitivity for quantification.

| Parameter | Typical Value/Condition |

| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ions (m/z) | To be determined experimentally |

Toxicology and Safety Considerations

General Toxicity of Phenoxyacetic Acids:

-

Acute Toxicity: Phenoxyacetic acids generally exhibit low to moderate acute toxicity via oral, dermal, and inhalation routes.

-

Irritation: They can be irritating to the eyes and skin.

-

Chronic Toxicity: Long-term exposure to some phenoxyacetic acids has been associated with adverse effects in animal studies.

Safety Precautions:

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.

-

Ventilation: Work should be conducted in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Directions

This compound is a synthetic compound with the potential to act as a plant growth regulator, likely through the auxin signaling pathway. This guide has provided a comprehensive overview of its synthesis, putative mechanism of action, and analytical methodologies. However, there are significant gaps in the current knowledge, particularly concerning its specific biological targets, detailed toxicological profile, and environmental fate.

Future research should focus on:

-

Validating its auxin-like activity through bioassays and direct binding studies with TIR1/AFB receptors.

-

Investigating its effects on the expression of auxin-responsive genes.

-

Conducting comprehensive toxicological studies to establish its safety profile.

-

Developing and validating specific analytical methods for its detection in various environmental and biological matrices.

Addressing these research questions will be crucial for a complete understanding of this compound and for assessing its potential applications and risks.

References

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- EP0032974A1 - A method for the synthesis of 2,3,6-trimethylphenol - Google Patents. (n.d.).

- 2,3,6-Trimethylphenol - Wikipedia. (n.d.).

- ANALYTICAL METHOD SUMMARIES. (2021).

- Williamson Ether Synthesis - Chemistry Steps. (n.d.).

- The Williamson Ether Synthesis. (n.d.).

- Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. (n.d.).

- Plant Growth Regulators - BYJU'S. (n.d.).

- TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS - Nevada Division of Environmental Protection. (2007).

- GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed. (1998).

- Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. (2017).

- Development and Validation of an LC-MS/MS Assay to Quantitate 2′,4′,6′-Trihydroxyacetophenone in Rat and Dog Plasma and its Application to a Pharmacokinetic Study - ResearchGate. (2025).

- Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants - MDPI. (2023).

- A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin - ResearchGate. (2025).

- Repeated Systemic Toxicity Tests: A Call for Proper Understanding of Tests Durations Nomenclature. (n.d.).

- Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis - Frontiers. (n.d.).

- METHODS FOR DETERMINING SUB-ACUTE, SUB-CHRONIC, AND CHRONIC TOXICITY OF CHEMICAL COMPOUNDS | KNOWLEDGE - International Journal. (2023).

- Distinct functions of TIR1 and AFB1 receptors in auxin signalling - bioRxiv. (2023).

- Chemical hijacking of auxin signaling with an engineered auxin–TIR1 pair - ResearchGate. (n.d.).

- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - eScholarship.org. (n.d.).

- Series 870 - Health Effects Test Guidelines | US EPA. (n.d.).

- Auxin signaling: a big question to be addressed by small molecules - PubMed Central - NIH. (n.d.).

- An auxin research odyssey: 1989–2023 - PMC - PubMed Central. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]

- 5. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An auxin research odyssey: 1989–2023 - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of 2-(2,3,6-trimethylphenoxy)acetic acid

An In-depth Technical Guide to the Molecular Structure of 2-(2,3,6-trimethylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyacetic acid and its derivatives represent a class of organic compounds with significant and diverse biological activities.[1][2] This has led to their widespread investigation and use in various fields, including pharmaceuticals and agriculture.[1][2] Within this broad family, this compound is a molecule of interest due to the therapeutic potential suggested by the activities of structurally related compounds. Phenoxyacetic acid derivatives have been explored for their anti-inflammatory, anticonvulsant, antidiabetic, antibacterial, and antiviral properties.[1][3][4][5] The specific substitution pattern of the trimethylphenyl group in this compound is anticipated to modulate its physicochemical and biological properties, making a detailed understanding of its molecular structure crucial for potential drug design and development.

This technical guide provides a comprehensive overview of the . It details its synthesis, spectroscopic characterization, and predicted structural properties, drawing on data from closely related analogs to provide a scientifically grounded perspective. This document is intended to serve as a valuable resource for researchers and scientists working with this and similar molecules.

Molecular and Structural Properties

Molecular Formula: C₁₁H₁₄O₃

Molecular Weight: 194.23 g/mol

CAS Registry Number: 104295-97-8

The structure of this compound comprises a 2,3,6-trimethylphenol group linked to an acetic acid moiety via an ether bond. This arrangement confers both lipophilic (the trimethylphenyl group) and hydrophilic (the carboxylic acid group) characteristics to the molecule, which are critical determinants of its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties Summary

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₄O₃ | - |

| Molecular Weight | 194.23 g/mol | Calculated |

| CAS Number | 104295-97-8 | Chemical Abstracts Service |

| Boiling Point | 323.874°C at 760 mmHg | Predicted |

| Density | 1.12 g/cm³ | Predicted |

| Melting Point | 148-151 °C (for the related 2,4,6-isomer) | [6] |

Molecular Structure Visualization

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis.[7] This method involves the reaction of 2,3,6-trimethylphenol with an α-haloacetic acid, such as chloroacetic acid, in the presence of a base.[8][9]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2,3,6-trimethylphenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in water.

-

To this solution, add one molar equivalent of 2,3,6-trimethylphenol and stir until a homogenous solution of the sodium salt of the phenol is formed.

-

In a separate beaker, prepare a solution of 1.1 molar equivalents of chloroacetic acid in water.

-

Slowly add the chloroacetic acid solution to the reaction mixture while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to a gentle boil for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution by the dropwise addition of concentrated HCl until the pH is approximately 1-2. This will precipitate the this compound.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol-water mixture.

-

Dry the purified crystals under vacuum.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of organic molecules. For this compound in a solvent like DMSO-d₆, the following signals can be predicted:

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet in the region of δ 12-13 ppm.

-

Aromatic Protons (-C₆H₂-): Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the phenyl ring.

-

Methylene Protons (-O-CH₂-): A singlet around δ 4.5-5.0 ppm.

-

Methyl Protons (-CH₃): Three distinct singlets for the three methyl groups attached to the phenyl ring, expected in the region of δ 2.0-2.5 ppm.

¹³C NMR:

-

Carboxylic Carbon (-COOH): A signal around δ 170-175 ppm.

-

Aromatic Carbons (-C₆H₂-): Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the ether oxygen appearing most downfield.

-

Methylene Carbon (-O-CH₂-): A signal around δ 65-70 ppm.

-

Methyl Carbons (-CH₃): Three distinct signals in the aliphatic region (δ 15-25 ppm).

For comparison, the ¹H NMR spectrum of the isomer (2,3,5-trimethylphenoxy)acetic acid in DMSO-d₆ shows signals at δ 12.9 (s, 1H, COOH), 6.6 (s, 1H, ArH), 6.5 (s, 1H, ArH), 4.6 (s, 2H, OCH₂), 2.2 (s, 3H, ArCH₃), 2.1 (s, 3H, ArCH₃), and 2.0 (s, 3H, ArCH₃).[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Sharp peaks between 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-O-C Stretch (Ether): A characteristic band in the region of 1250-1000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

The IR spectrum of the related compound (2-methylphenoxy)acetic acid shows these characteristic peaks, providing a reliable reference.[12][13]

Mass Spectrometry

In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z 194. A prominent fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent rearrangements of the phenoxy moiety.

Crystallographic Analysis

While a crystal structure for this compound is not publicly available, insights can be drawn from the crystal structure of (2-methylphenoxy)acetic acid.[14][15] In the solid state, phenoxyacetic acids typically form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact.[14][15] This dimeric structure is a key feature of their crystal packing. It is highly probable that this compound would also exhibit this hydrogen-bonding motif. The orientation of the trimethylphenyl group relative to the acetic acid side chain will be influenced by steric hindrance and crystal packing forces.

Biological and Pharmacological Context

Phenoxyacetic acid derivatives have a rich history in medicinal chemistry. Their diverse biological activities make them attractive scaffolds for drug discovery.[1] Research has demonstrated their potential as:

-

Anti-inflammatory agents: By modulating inflammatory pathways.

-

Anticonvulsants: Showing efficacy in seizure models.

-

Antidiabetic agents: Acting as agonists for free fatty acid receptors.[3]

-

Antibacterial and Antifungal agents: Exhibiting activity against various microbial strains.[4][5]

The specific substitution pattern on the phenyl ring plays a crucial role in determining the biological activity and selectivity of these compounds. The three methyl groups in this compound are expected to enhance its lipophilicity, which may influence its ability to cross cell membranes and interact with biological targets.

Conclusion

This compound is a member of the versatile class of phenoxyacetic acids with significant potential for further investigation, particularly in the realm of drug discovery. While direct experimental data for this specific molecule is limited, a robust understanding of its molecular structure and properties can be established through the synthesis and characterization techniques outlined in this guide, and by drawing parallels with closely related, well-characterized analogs. The provided protocols and predictive data serve as a solid foundation for researchers to synthesize, identify, and explore the biological activities of this promising compound. Further experimental work to confirm the predicted spectroscopic and crystallographic data is warranted and will be invaluable in advancing our understanding of this molecule's structure-activity relationships.

References

- Li, Z., Wang, X., Xu, X., et al. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry, 23(22), 7158-7164. [Link]

- PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid.

- NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Krieger, L., et al. (1995). Process for the preparation of 2,4,6-trimethylphenylacetic acid.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. In NIST Mass Spec Data Center. National Institute of Standards and Technology. [Link]

- Annu, & Kumar, A. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.

- Cox, P. J., & Hickey, G. (2004). (2-Methylphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 60(7), o771-o773. [Link]

- Shi, T. X., et al. (2020). The crystal structure of (E)-2-(2-((2-picolinoylhydrazono)methyl)phenoxy)acetic acid dihydrate, C15H17N3O6. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 1-3. [Link]

- Cox, P. J., & Hickey, G. (2004). (2-Methylphenoxy)acetic acid.

- Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

- SpectraBase. (n.d.). (2,3,5-Trimethylphenoxy)acetic acid. Wiley-VCH GmbH. [Link]

- CN106083564A. (2016). The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process.

- CAS Common Chemistry. (n.d.). 2-(2,4,6-Trimethylphenoxy)acetic acid. American Chemical Society. [Link]

- Chhonker, Y. S., et al. (2007). Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. Molecules, 12(1), 246-256. [Link]

- Annu, & Kumar, A. (2024).

- Chhonker, Y. S., et al. (2007). Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. Molecules (Basel, Switzerland), 12(1), 246–256. [Link]

- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. jocpr.com [jocpr.com]

- 9. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]

- 10. 2-(2-Methylphenoxy)acetic acid | C9H10O3 | CID 74651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Acetic acid, (2-methylphenoxy)- [webbook.nist.gov]

- 13. (2-METHYLPHENOXY)ACETIC ACID(1878-49-5) IR Spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Herbicidal Properties of Trimethylphenoxyacetic Acid Derivatives

Abstract

Phenoxyacetic acid derivatives represent a cornerstone of synthetic herbicide development, with a history spanning over 75 years.[1] These compounds, classified as synthetic auxins, selectively control broadleaf weeds in monocotyledonous crops by inducing supraphysiological auxin responses that lead to uncontrolled growth and plant death.[2][3] This guide provides a detailed examination of the herbicidal properties of a specific subclass: trimethylphenoxyacetic acid derivatives. We will explore the fundamental mechanism of action at the molecular level, delve into the structure-activity relationships (SAR) that govern their efficacy, provide validated experimental protocols for their evaluation, and discuss their metabolic fate. This document is intended for researchers and professionals in agrochemical discovery and plant science, offering a synthesis of established principles and practical methodologies.

The Auxinic Mechanism of Action: A Molecular Hijacking

The herbicidal effect of trimethylphenoxyacetic acid and its congeners is rooted in their ability to mimic the natural plant hormone indole-3-acetic acid (IAA).[3] Unlike natural IAA, which is tightly regulated by biosynthesis, transport, and degradation, these synthetic auxins are more persistent and overwhelm the plant's homeostatic controls.[4][5]

The core of this mechanism involves the SCFTIR1/AFB E3 ubiquitin ligase complex.[4] In a normal state, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors, preventing the expression of auxin-responsive genes. The introduction of a synthetic auxin, such as a trimethylphenoxyacetic acid derivative, initiates a cascade of events:

-

Co-Receptor Complex Formation: The synthetic auxin acts as a "molecular glue," promoting the formation of a co-receptor complex between the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) receptor proteins and the Aux/IAA repressor proteins.[6][7][8]

-

Ubiquitination: The formation of this complex tags the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB complex.[4]

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is subsequently targeted and destroyed by the 26S proteasome.[6]

-

Gene Expression: With the repressor removed, Auxin Response Factors (ARFs) are free to activate the transcription of early auxin-responsive genes, leading to downstream effects like cell elongation, division, and ethylene production.[9]

The plant cannot regulate the concentration of these synthetic imposters, leading to sustained and chaotic activation of these pathways.[2] This results in epinasty (twisting of stems and petioles), tissue swelling, and ultimately, metabolic exhaustion and death of the susceptible plant.

Structure-Activity Relationships (SAR)

The herbicidal efficacy of phenoxyacetic acid derivatives is highly dependent on the substitution pattern on the aromatic ring and the nature of the side chain.[10][11] While specific public-domain data on trimethylphenoxyacetic acids is less common than for their chlorinated counterparts (e.g., 2,4-D, MCPA), established principles of SAR provide a strong predictive framework.

-

Ring Substitution: The position and electronic nature of substituents on the phenoxy ring are critical.[10] For chlorinated derivatives, activity is often maximized with substitutions at the 2- and 4-positions. Methyl groups, like chlorine, are electron-donating and can influence the molecule's interaction with the receptor pocket. The presence of three methyl groups (e.g., at the 2, 4, and 6 positions) can significantly alter the steric and electronic profile, potentially enhancing or diminishing activity and selectivity.[12]

-

Side Chain: The carboxylic acid group is essential for activity, as it interacts with a key binding site in the auxin receptor.[13] Esterification of this group can produce pro-herbicides, which are more readily absorbed by the plant and are subsequently hydrolyzed to the active acid form.

The table below presents a conceptual SAR based on established principles for phenoxyacetic acids. Relative activity is a generalized metric based on typical outcomes in whole-plant bioassays.

| Compound Structure | Substitution Pattern | Key Structural Features | Expected Relative Herbicidal Activity |

| Phenoxyacetic Acid | Unsubstituted | Base scaffold | Low |

| 4-chloro-2-methylphenoxyacetic acid (MCPA) | 4-Chloro, 2-Methyl | Classic auxinic herbicide structure. Asymmetric substitution. | High |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichloro | Highly active commercial standard.[2] | Very High |

| 2,4,6-Trimethylphenoxyacetic acid | 2,4,6-Trimethyl | Symmetrical substitution. Increased lipophilicity. Steric hindrance at ortho positions. | Moderate to High (Hypothesized) |

| 2,4,5-Trimethylphenoxyacetic acid | 2,4,5-Trimethyl | Asymmetric substitution. | High (Hypothesized) |

Experimental Evaluation Protocols

Validating the herbicidal properties of novel derivatives requires robust, reproducible bioassays.[14] The following protocols provide a self-validating framework for assessing efficacy, from initial screening to quantitative dose-response analysis.

Protocol: Whole-Plant Bioassay for Herbicidal Efficacy

This protocol is a foundational method for determining the biological activity of a test compound on target weed species under controlled greenhouse conditions.[15][16]

Objective: To visually assess and quantify the phytotoxic effects of trimethylphenoxyacetic acid derivatives on a susceptible broadleaf weed (e.g., Brassica campestris) compared to a tolerant monocot crop (e.g., wheat, Triticum aestivum).

Materials:

-

Seeds of test species (B. campestris, T. aestivum)

-

Potting medium (e.g., sandy loam soil or commercial mix)

-

Pots or trays (e.g., 10 cm diameter pots)

-

Test compound (trimethylphenoxyacetic acid derivative)

-

Positive control (e.g., commercial 2,4-D or MCPA formulation)

-

Solvent for stock solution (e.g., acetone or DMSO)

-

Surfactant (e.g., 0.1% v/v Tween-20)

-

Laboratory track sprayer calibrated to deliver a set volume (e.g., 200 L/ha)

-

Controlled environment greenhouse or growth chamber (e.g., 25°C/18°C day/night, 16h photoperiod)

Methodology:

-

Plant Preparation:

-

Fill pots with potting medium and moisten.

-

Sow approximately 10 seeds of the target weed or 5 seeds of the crop per pot.[17] Cover lightly with soil.

-

Grow plants in a controlled environment until they reach the 2-4 true leaf stage. This is a critical step, as herbicide susceptibility is often growth-stage dependent.

-

Thin seedlings to a uniform number per pot (e.g., 5 for weeds, 3 for crops) 24 hours before treatment to ensure consistency.

-

-

Herbicide Solution Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

For the desired application rate (e.g., 150 g ai/ha), calculate the required concentration for the spray solution.[18]

-

Prepare the final spray solution in distilled water containing a surfactant. The surfactant is crucial for reducing surface tension and ensuring uniform leaf coverage.

-

Prepare solutions for a negative control (surfactant in water only) and a positive control (commercial herbicide at its recommended rate).

-

-

Herbicide Application:

-

Arrange pots in the laboratory track sprayer. Include at least four replicate pots for each treatment.[17]

-

Apply the herbicide solutions evenly to the foliage. The calibrated sprayer ensures a reproducible application rate, which is fundamental for data integrity.

-

-

Incubation and Assessment:

-

Return the treated plants to the growth chamber, arranging them in a completely randomized design to mitigate any environmental gradients.

-

Assess plant injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment).

-

Use a visual rating scale (0-100%) where 0 = no effect and 100 = complete plant death.

-

At the final assessment (e.g., 21 days), harvest the above-ground biomass for each pot, dry in an oven at 70°C for 72 hours, and record the dry weight.

-

-

Data Analysis:

-

Calculate the average visual injury rating for each treatment.

-

Calculate the percent biomass reduction relative to the negative control: % Reduction = (1 - (Dry WeightTreated / Dry WeightControl)) * 100

-

Perform statistical analysis (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine significant differences between treatments.

-

Protocol: Dose-Response Analysis for GR₅₀ Determination

To quantify the potency of a herbicide, a dose-response experiment is conducted to determine the dose required to reduce plant growth by 50% (GR₅₀).[19]

Objective: To determine the GR₅₀ value of a trimethylphenoxyacetic acid derivative for a susceptible weed species.

Methodology: This protocol follows the same procedure as the Whole-Plant Bioassay (3.1) with a critical modification to Step 2:

-

Herbicide Solution Preparation (Modified):

-

Instead of a single rate, prepare a series of dilutions of the test compound to create a range of doses. A typical range for a preliminary assay would span several orders of magnitude (e.g., 0, 10, 50, 100, 250, 500, 1000 g ai/ha).[17]

-

The goal is to establish doses that produce effects ranging from near-zero to complete mortality.

-

-

Data Analysis (Modified):

-

Collect the dry biomass data for each dose.

-

Plot the percent biomass reduction against the logarithm of the herbicide dose.

-

Fit the data to a non-linear regression model, such as a four-parameter log-logistic model.[20][21] This is the standard statistical approach for dose-response data in weed science.

-

From the fitted curve, calculate the GR₅₀ value, which is the dose that corresponds to a 50% response on the y-axis.

-

Example Quantitative Data Presentation:

| Herbicide Dose (g ai/ha) | Mean Dry Biomass (% of Control) | Standard Deviation |

| 0 (Control) | 100.0 | 5.2 |

| 10 | 92.1 | 6.1 |

| 50 | 75.4 | 8.3 |

| 100 | 48.9 | 7.5 |

| 250 | 15.6 | 4.9 |

| 500 | 2.3 | 1.8 |

| 1000 | 0.0 | 0.0 |

Metabolism and Environmental Considerations

In susceptible plants, phenoxyacetic acids undergo metabolic inactivation primarily through two routes: conjugation and oxidation.[4][5] Conjugation involves linking the herbicide molecule to sugars or amino acids, which sequesters it and reduces its activity. Oxidation can cleave the ether linkage or modify the aromatic ring, leading to detoxification. The persistence and mobility of these compounds in soil are influenced by factors such as microbial activity, soil type, pH, and moisture. Understanding these pathways is critical for developing compounds with favorable environmental profiles.

Conclusion

Trimethylphenoxyacetic acid derivatives operate via the well-established synthetic auxin mechanism, hijacking the plant's hormonal signaling to induce lethal, uncontrolled growth. Their herbicidal efficacy is governed by the principles of structure-activity relationships, where the substitution pattern on the phenoxy ring is paramount. The robust evaluation of these compounds relies on systematic, controlled bioassays, progressing from single-dose screening to multi-dose regression analysis to quantify potency. As the search for novel herbicidal active ingredients continues, a thorough understanding of these fundamental principles and experimental methodologies provides a validated pathway for the discovery and development of effective and selective weed management solutions.

References

- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments. [Link]

- Whole-Plant and Seed Bioassays for Resistance Confirmation. (2015).

- Whole-Plant and Seed Bioassays for Resistance Confirm

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2020). MDPI. [Link]

- Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one. (2012). PubMed. [Link]

- Dose–response curves for different herbicides. (2019).

- Using a Plant Bioassay to Detect Herbicide Residue. (N.d.).

- Herbicide Bioassay Using a Multi-Well Plate and Plant Spectral Image Analysis. (2021). MDPI. [Link]

- Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2019). Beilstein Journal of Organic Chemistry. [Link]

- Synthesis and herbicidal activities of O-methyl methyl[1-(substituted phenoxyacetoxy)alkyl]phosphinates. (2007).

- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2021). RSC Advances. [Link]

- Chemical Biology in Auxin Research. (2020). Journal of Experimental Botany. [Link]

- Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2021). RSC Publishing. [Link]

- Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2019).

- Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2020).

- Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl)

- Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. (2022). ACS Omega. [Link]

- Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. (2013).

- A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. (2011).

- Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB–Aux/IAA Co-receptor Complex Formation. (2014). ACS Chemical Biology. [Link]

- A combinatorial TIR1/AFB–AUX/IAA co-receptor system for differential sensing of auxin. (2011).

- Estimating dose response curves for predicting glyphosate use rates in Australia. (1996). Proceedings of the 11th Annual Conference of the Grassland Society of NSW. [Link]

- Generic dose response curves for predicting effects of herbicides on weeds or sensitive plant species. (2012).

- Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. (2017). Indian Journal of Weed Science. [Link]

- Log-logistic analysis of herbicide dose-response relationships. (1995). Weed Technology. [Link]

- Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)

- Synthesis and herbicid activity of aryloxyacetic acids and amides of aryloxy acetic acids containing cycloacetal fragment. (2019).

- An auxin research odyssey: 1989–2023. (2023). The Plant Cell. [Link]

- Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport. (1969). Plant Physiology. [Link]

- Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (2021). Anais da Academia Brasileira de Ciências. [Link]